molecular formula C15H8Cl4N2OS B406251 2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE

2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE

Cat. No.: B406251
M. Wt: 406.1g/mol
InChI Key: YPWRTCCFJTWPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is a heterocyclic compound that features both oxadiazole and dichlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE typically involves the reaction of 2,4-dichlorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The dichlorobenzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE involves its interaction with biological targets such as enzymes or receptors. The compound’s dichlorobenzyl groups may facilitate binding to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding or other interactions. These interactions can disrupt normal cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorobenzyl)thio]acetohydrazide
  • 2-(2,4-Dichlorobenzyloxy)benzaldehyde
  • 2-[(2,4-Dichlorobenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone

Uniqueness

2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is unique due to its combination of the oxadiazole ring and dichlorobenzyl groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C15H8Cl4N2OS

Molecular Weight

406.1g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H8Cl4N2OS/c16-9-2-1-8(12(18)5-9)7-23-15-21-20-14(22-15)11-4-3-10(17)6-13(11)19/h1-6H,7H2

InChI Key

YPWRTCCFJTWPPD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.